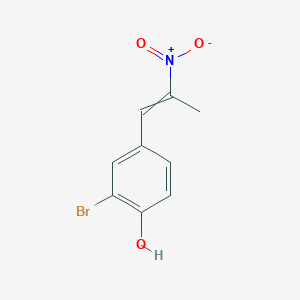
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of phenol, characterized by the presence of a bromine atom at the second position and a nitroprop-1-en-1-yl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol typically involves the condensation of 4-bromobenzaldehyde with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in acetic acid (AcOH) at elevated temperatures (333 K). The reaction mixture is sonicated until the conversion of the aldehyde is complete . The product is then isolated by pouring the reaction mixture into ice water, filtering off the precipitate, washing it with water, and recrystallizing it from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production would also require efficient purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 2-Bromo-4-(2-aminoprop-1-en-1-yl)phenol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-4-(2-nitroprop-1-en-1-yl)phenol when using an amine.
Applications De Recherche Scientifique
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group at the sixth position.
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Lacks the hydroxyl group present in 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroprop-1-en-1-yl group on the phenol ring
Propriétés
Numéro CAS |
61131-64-4 |
|---|---|
Formule moléculaire |
C9H8BrNO3 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
2-bromo-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8BrNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
Clé InChI |
JTYVZODPISTIAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)

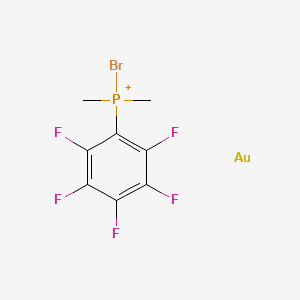
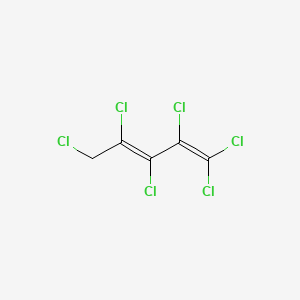
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
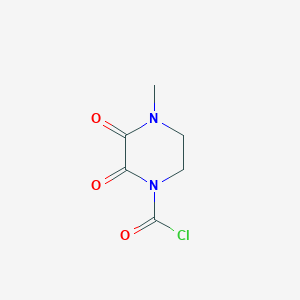
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
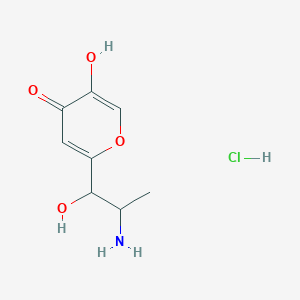

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
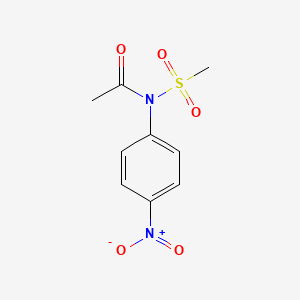
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
